

Theoretical properties of 3-Methyl-4-propyloctane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-propyloctane

Cat. No.: B3054856

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Properties of **3-Methyl-4-propyloctane**

Abstract

This technical guide provides a comprehensive examination of the theoretical properties of **3-Methyl-4-propyloctane** (CAS No. 62184-35-4), a branched alkane with the molecular formula C₁₂H₂₆.^[1] As a saturated hydrocarbon, its utility in fields such as lubricants, fuels, and as a non-polar solvent is predicated on a nuanced understanding of its molecular architecture and resultant physicochemical behavior. This document is intended for researchers, chemists, and drug development professionals, offering insights into its structural characteristics, stereochemistry, conformational landscape, predicted spectroscopic signatures, and thermodynamic properties. The causality behind its properties, rooted in fundamental principles of organic chemistry, is emphasized throughout to provide a field-proven perspective on its behavior and potential applications.

Molecular Structure and Stereochemistry

The foundation of **3-Methyl-4-propyloctane**'s properties lies in its unique structural arrangement. The IUPAC name precisely defines an eight-carbon (octane) backbone, with a methyl group (-CH₃) at the third carbon position and a propyl group (-CH₂CH₂CH₃) at the fourth position.^[1]

IUPAC Nomenclature and Connectivity

The naming convention follows a systematic approach to ensure an unambiguous representation of the molecule:

- Parent Chain Identification: The longest continuous carbon chain is identified as having eight carbons, hence the "octane" suffix.
- Numbering: The chain is numbered from the end that assigns the lowest possible locants to the substituents. Numbering from right to left in the standard representation places the substituents at carbons 3 and 4.^[1]
- Substituent Naming: A methyl group is on carbon 3, and a propyl group is on carbon 4.
- Assembly: The substituents are alphabetized (methyl before propyl) and prefixed with their locants, yielding the name **3-Methyl-4-propyloctane**.^[1]

Figure 1: 2D structure of **3-Methyl-4-propyloctane** with chiral centers marked (*).

Chirality and Stereoisomerism

A critical feature of **3-Methyl-4-propyloctane** is the presence of two stereogenic (chiral) centers at the C3 and C4 positions.^[1]

- Carbon 3 is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group (as part of the main chain), and the remainder of the substituted octane chain.
- Carbon 4 is also bonded to four different groups: a hydrogen atom, a propyl group, a butyl group (as part of the main chain), and the remainder of the substituted octane chain.

The presence of two chiral centers means that the molecule can exist as $2^2 = 4$ distinct stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) and (3R, 4S) pairs (and others) is diastereomeric. These stereoisomers possess identical chemical connectivity but differ in the three-dimensional arrangement of their atoms, which can lead to different biological activities and interactions, a crucial consideration in drug development.

Physicochemical Properties

The branched nature of **3-Methyl-4-propyloctane** significantly influences its bulk physical properties compared to its linear isomer, n-dodecane.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	[1] [2]
Molecular Weight	170.33 g/mol	[1] [2]
Boiling Point	197 °C	[1] [3]
Melting Point	-50.8 °C (estimate)	[3]
Density	0.7617 g/cm ³	[1] [3]
Refractive Index	1.4263	[1] [3]

Analysis of Properties:

- Boiling Point: Branched alkanes like **3-Methyl-4-propyloctane** tend to have lower boiling points than their straight-chain isomers (n-dodecane b.p. ~216 °C). This is because the branching creates a more compact, spherical shape, reducing the effective surface area for intermolecular van der Waals forces.[\[1\]](#) Weaker intermolecular forces require less thermal energy to overcome, resulting in a lower boiling point.
- Melting Point: The effect of branching on melting point is less straightforward. While increased branching often lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point. The estimated value for this molecule suggests that its asymmetry prevents efficient packing.
- Density: The density is slightly lower than that of its straight-chain isomer, which is typical for branched alkanes due to less efficient packing in the liquid state.

Conformational Analysis

The molecule's flexibility arises from the rotation around its numerous C-C single bonds.[\[4\]](#) Conformational analysis, the study of the energetics of these rotations, is essential for understanding its average shape and reactivity.[\[5\]](#)[\[6\]](#)

The most significant steric interactions occur around the heavily substituted C3-C4 bond.

Rotation around this bond will lead to various staggered and eclipsed conformations.

- **Staggered Conformations:** These are energetically favorable as they minimize torsional strain by keeping the substituents on adjacent carbons as far apart as possible.^[7] The most stable conformer will be an anti-periplanar arrangement where the largest groups attached to C3 and C4 are 180° apart.
- **Eclipsed Conformations:** These are high-energy states where substituents on adjacent carbons are aligned, leading to significant torsional and steric strain.^[7] The principle of "Big-Big is Bad" dictates that the most destabilizing conformation will involve the eclipsing of the largest groups.^[5]

Due to the complexity, computational methods such as molecular dynamics (MD) simulations are often employed to explore the potential energy surface and determine the populations of different conformers at a given temperature.^[8] The overall shape of **3-Methyl-4-propyloctane** will be a statistical average of all its accessible conformations, with a preference for extended, staggered arrangements to minimize steric hindrance between the methyl and propyl side chains.

Figure 2: Newman projection concept for C3-C4 bond rotation.

Predicted Spectroscopic Signatures

While experimental spectra are not readily available, the theoretical spectroscopic properties can be reliably predicted from the molecule's structure.

- **^1H NMR:** The proton NMR spectrum would be complex due to the large number of chemically non-equivalent protons and diastereotopicity caused by the chiral centers. Key expected signals include:
 - Multiple overlapping multiplets in the alkane region (~0.8-1.6 ppm).
 - Distinct signals for the methyl group protons at C3 and the terminal methyl of the propyl group, likely appearing as doublets or triplets, respectively, at the upfield end (~0.8-1.0 ppm).

- Complex multiplets for the methine protons at C3 and C4.
- ^{13}C NMR: The carbon NMR spectrum would show 12 distinct signals, as all carbon atoms are in unique chemical environments. The methine carbons (C3 and C4) would appear further downfield than the methylene and methyl carbons.
- Mass Spectrometry: Upon electron ionization (EI), **3-Methyl-4-propyloctane** would fragment. The molecular ion peak (M^+) at $\text{m/z} = 170$ would likely be of low intensity. Prominent fragment ions would result from cleavage at the branched points, which are favorable fragmentation pathways. Expected fragments would arise from the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals.
- Infrared (IR) Spectroscopy: The IR spectrum would be characteristic of a simple alkane, dominated by C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around $1450\text{-}1470\text{ cm}^{-1}$ and 1375 cm^{-1} . The spectrum would lack distinctive functional group signals.

Theoretical Reactivity and Stability

As a saturated alkane, **3-Methyl-4-propyloctane** is generally unreactive.^[4] Its chemistry is dominated by free-radical reactions and combustion.

- Combustion: Like all hydrocarbons, it will undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. This is the basis for its potential use in fuel mixtures.
- Halogenation: In the presence of UV light, it can undergo free-radical halogenation. The reaction is typically non-selective, leading to a mixture of halogenated isomers. However, there is a preference for substitution at the tertiary C-H bonds (at C3 and C4) because the resulting tertiary free radicals are more stable than secondary or primary radicals.
- Thermal Stability: The molecule is thermally stable but can undergo cracking at very high temperatures, breaking C-C bonds to form smaller alkanes and alkenes.

Plausible Synthetic Pathways

The synthesis of a specifically branched alkane like **3-Methyl-4-propyloctane** requires controlled C-C bond formation. A common and logical approach involves the creation of an unsaturated precursor, which is then hydrogenated.[\[1\]](#)

One plausible route is via a Grignard reaction, followed by dehydration and hydrogenation.[\[9\]](#) This multi-step synthesis provides excellent control over the final carbon skeleton.

Workflow: Grignard Synthesis Pathway

- **Grignard Reagent Formation:** An alkyl halide (e.g., propyl bromide) reacts with magnesium metal in anhydrous ether to form a Grignard reagent (propylmagnesium bromide).
- **Nucleophilic Addition:** The Grignard reagent attacks the carbonyl carbon of a suitable ketone (e.g., 5-methyl-4-octanone). This step forms the crucial C-C bond and creates a tertiary alcohol intermediate after an acidic workup.
- **Dehydration:** The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., H_2SO_4) and heat, eliminating water to form a mixture of alkenes (e.g., 3-methyl-4-propyloctenes).[\[1\]](#) [\[10\]](#)[\[11\]](#)
- **Catalytic Hydrogenation:** The resulting alkene mixture is reduced using H_2 gas over a metal catalyst (e.g., Pd/C), which saturates the double bond to yield the final product, **3-Methyl-4-propyloctane**.[\[1\]](#)

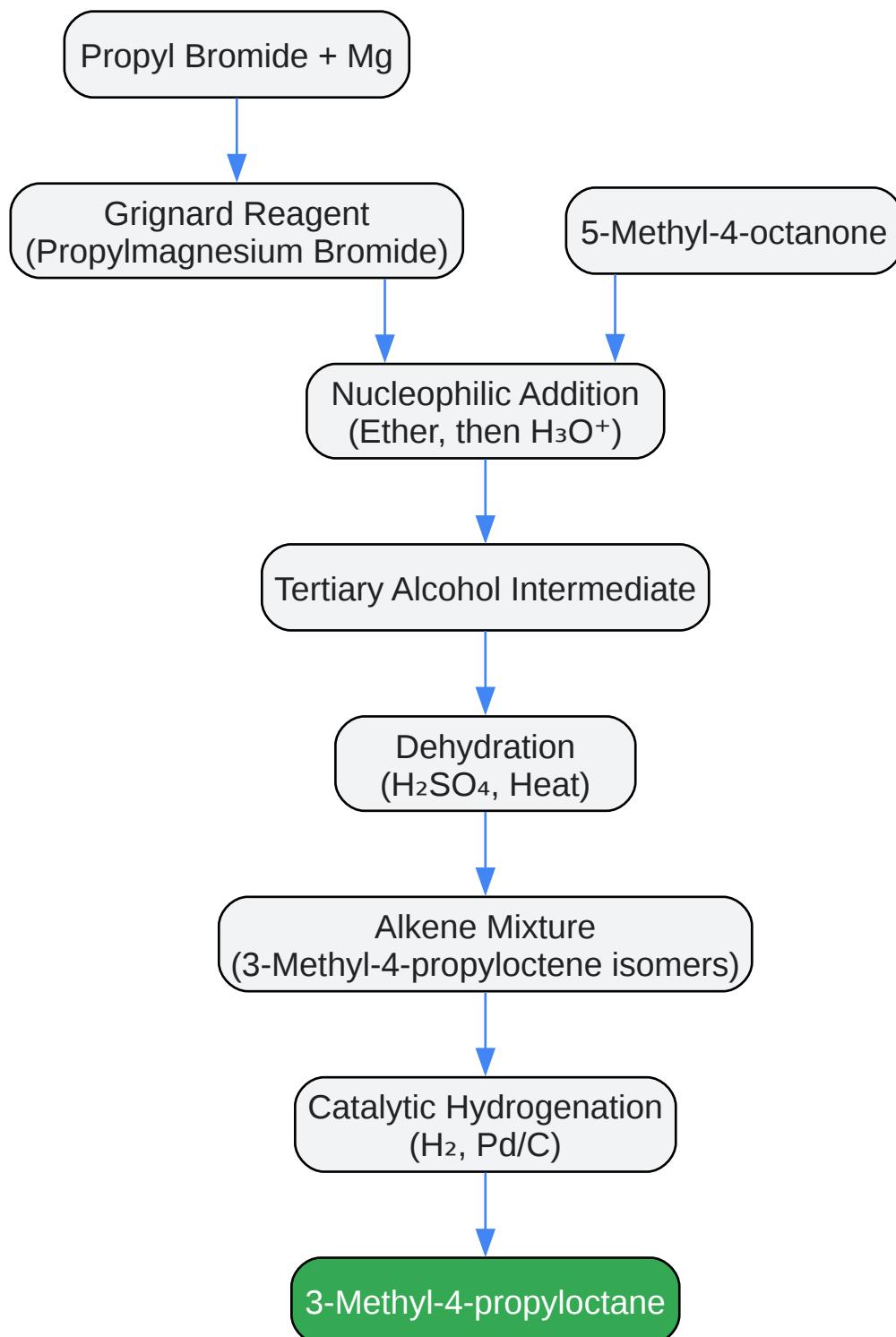

[Click to download full resolution via product page](#)

Figure 3: A plausible workflow for the synthesis of **3-Methyl-4-propyloctane**.

Safety and Toxicological Profile

The toxicological profile of **3-Methyl-4-propyloctane** can be inferred from data on similar branched alkanes.

- Acute Toxicity: Branched alkanes in this carbon range (C8-C18) are generally considered to have low acute oral, dermal, and inhalation toxicity.[12] They are not typically skin sensitizers or genotoxic.[12]
- Aspiration Hazard: A primary concern for liquid alkanes of this viscosity is aspiration toxicity. If swallowed and subsequently enters the lungs, it can cause severe chemical pneumonitis, which can be fatal.[12]
- Dermal Contact: Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.[13]
- Inhalation: While acute toxicity is low, inhalation of high concentrations of vapors may cause central nervous system depression, with symptoms including dizziness, headache, and nausea.[14]

For research and industrial use, handling should be performed in well-ventilated areas, and appropriate personal protective equipment (gloves, safety glasses) should be worn to prevent skin and eye contact.

Conclusion

The theoretical properties of **3-Methyl-4-propyloctane** are a direct consequence of its branched, chiral, and saturated structure. Its lower boiling point and density compared to linear dodecane are attributable to reduced intermolecular forces from its more compact shape. The presence of two chiral centers gives rise to four stereoisomers, a critical consideration for stereoselective synthesis and applications in chiral environments. Conformational flexibility around the C-C bonds, particularly the sterically hindered C3-C4 bond, dictates its average molecular shape. While chemically inert in many contexts, its potential for controlled combustion and regioselective free-radical halogenation provides avenues for its application and further functionalization. This guide provides a foundational understanding for professionals engaged in the research and development of materials where such tailored hydrocarbon structures are of interest.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21201031, **3-Methyl-4-propyloctane**.
- Ahlström, P., & Jernström, J. (1998). Molecular Dynamics Study of the Conformational Properties of Branched Alkanes. *The Journal of Physical Chemistry A*, 102(29), 5877–5882.
- OpenStax. (n.d.). 3.7. Conformational analysis. In *Organic Chemistry 1: An open textbook*.
- Scribd. (n.d.). Conformational Analysis of Alkanes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151656215, **3-Methyl-4-propyloctane-2,6-diol**.
- Kalesky, R., Kraka, E., & Cremer, D. (2013). Hydrogen Bonding to Alkanes: Computational Evidence. *The Journal of Physical Chemistry A*, 117(35), 8695–8707.
- Wikipedia. (n.d.). Alkane.
- MacKerell, A. D., Jr., et al. (2010). An ab Initio Study on the Torsional Surface of Alkanes and Its Effect on Molecular Simulations of Alkanes and a DPPC Bilayer. *The Journal of Physical Chemistry B*, 114(24), 8195–8205.
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Alkanes. In *Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications*.
- Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. *Journal of General Microbiology*, 72(1), 165-172.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123605157, 3-Methyl-4-propyloct-1-ene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76480998, 3-Methyl-4-propyloct-3-ene.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Alkanes, C8–18-branched and linear: Assessment statement (CA09590).
- Reddit. (2011). Are there any alkanes/alkenes/alkynes that have any acute toxicity? (other than suffocation hazard?). r/askscience.
- Rio Prefeitura. (n.d.). Branched Chain Alkanes.
- Lu, C. C., & Mehendale, H. M. (1999). Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols. *Environmental Toxicology and Pharmacology*, 7(3), 159-167.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 3-Methyl-4-propyloctane | C12H26 | CID 21201031 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-4-propyloctane [chemicalbook.com]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook
[courses.lumenlearning.com]
- 6. scribd.com [scribd.com]
- 7. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Methyl-4-propyloct-1-ene | C12H24 | CID 123605157 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methyl-4-propyloct-3-ene | C12H24 | CID 76480998 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. reddit.com [reddit.com]
- 14. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical properties of 3-Methyl-4-propyloctane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3054856#theoretical-properties-of-3-methyl-4-propyloctane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com